molecular formula C9H16O2 B2441216 2-(1-Methylcyclohexyl)acetic acid CAS No. 14352-58-0

2-(1-Methylcyclohexyl)acetic acid

Cat. No.: B2441216
CAS No.: 14352-58-0
M. Wt: 156.225
InChI Key: LTBPRPATSZONGJ-UHFFFAOYSA-N
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Description

2-(1-Methylcyclohexyl)acetic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is a derivative of cyclohexane, featuring a carboxylic acid functional group attached to a 1-methylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclohexyl)acetic acid can be achieved through several methods. One common approach involves the hydrogenation of o-cresol dissolved in methylcyclohexane, followed by esterification with acetic acid . The hydrogenation reaction requires a hydrogenation catalyst and high-purity hydrogen gas, while the esterification reaction uses an esterification catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation and esterification processes. These methods are optimized to increase yield, reduce operating costs, and simplify the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted derivatives.

Scientific Research Applications

2-(1-Methylcyclohexyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an IRE1 modulator, it affects the unfolded protein response pathway, which is crucial in maintaining cellular homeostasis under stress conditions. The compound’s carboxylic acid group plays a significant role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Similar structure but lacks the methyl group on the cyclohexane ring.

    2-Methylcyclohexanol: Contains a hydroxyl group instead of a carboxylic acid group.

    Cyclohexanecarboxylic acid: Similar structure but without the methyl group.

Uniqueness

2-(1-Methylcyclohexyl)acetic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-(1-methylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBPRPATSZONGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14352-58-0
Record name 2-(1-methylcyclohexyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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